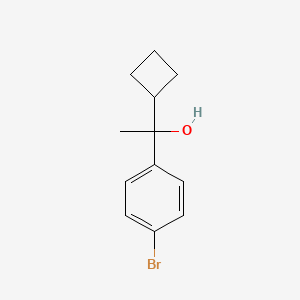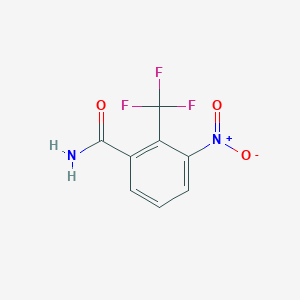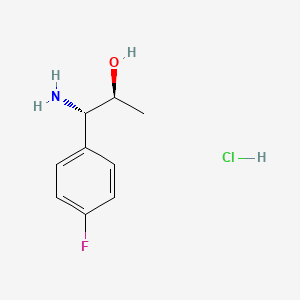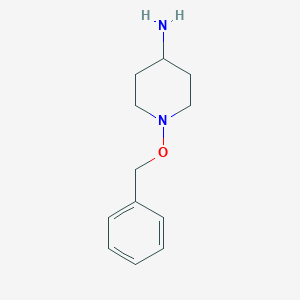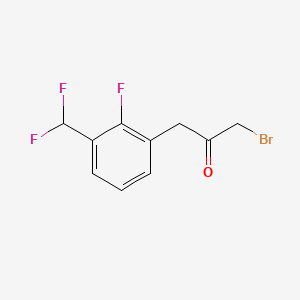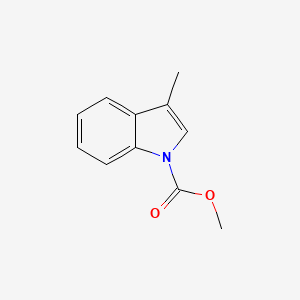
Methyl 3-methyl-1h-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-methyl-1h-indole-1-carboxylate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indoles are heterocyclic compounds that play a crucial role in various natural products and synthetic drugs. The indole nucleus is a prevalent motif in many bioactive molecules, making it a valuable scaffold in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-methyl-1h-indole-1-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction conditions typically include the use of methanesulfonic acid under reflux in methanol .
化学反応の分析
Types of Reactions
Methyl 3-methyl-1h-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: 1-Methylindole-3-carboxylic acid.
Reduction: 3-Methyl-1h-indole-1-carbinol.
Substitution: Various substituted indoles depending on the electrophile used.
科学的研究の応用
Methyl 3-methyl-1h-indole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and natural product analogs.
Biology: Investigated for its role in biological pathways and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of methyl 3-methyl-1h-indole-1-carboxylate involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing biological pathways. For instance, it can inhibit enzymes like nitric oxide synthase and protein kinase C alpha, leading to anticancer and anti-inflammatory effects . The compound’s ability to undergo electrophilic substitution allows it to form covalent bonds with biological macromolecules, altering their function .
類似化合物との比較
Similar Compounds
Uniqueness
Methyl 3-methyl-1h-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike methyl indole-3-carboxylate, which lacks the methyl group at the C-3 position, this compound exhibits enhanced reactivity in electrophilic substitution reactions . Compared to methyl 1h-indazole-3-carboxylate, it has a different nitrogen positioning, affecting its binding affinity to biological targets . Skatole, or 3-methylindole, lacks the ester group, making it less versatile in synthetic applications .
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
methyl 3-methylindole-1-carboxylate |
InChI |
InChI=1S/C11H11NO2/c1-8-7-12(11(13)14-2)10-6-4-3-5-9(8)10/h3-7H,1-2H3 |
InChIキー |
PLYOCHMABYWYHL-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C2=CC=CC=C12)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)

